Vorinostat-o-glucuronide

Overview

Description

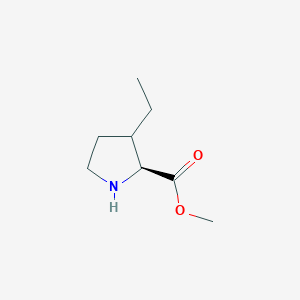

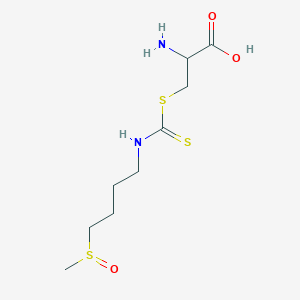

Vorinostat-o-glucuronide is a compound related to Vorinostat, which is a histone deacetylase (HDAC) inhibitor used for the treatment of cutaneous manifestations in patients with progressive, persistent, or recurrent cutaneous T-cell lymphoma (CTCL) following prior systemic therapies . Vorinostat-o-glucuronide is one of the major metabolites of Vorinostat .

Synthesis Analysis

The major pathways of Vorinostat metabolism involve glucuronidation and hydrolysis followed by β-oxidation . A significant portion (53%) of interindividual variability in Vorinostat glucuronidation can be attributed to enzymatic activities of both UGT2B17 and UGT2B7 .Chemical Reactions Analysis

Vorinostat is metabolized primarily through glucuronidation and hydrolysis followed by β-oxidation. The major metabolites are Vorinostat-o-glucuronide and 4-anilino-4-oxobutanoic acid .Scientific Research Applications

Cancer Therapy

Vorinostat is a histone deacetylase inhibitor that has demonstrated preclinical activity in numerous cancer models . It is presently indicated for the treatment of patients with advanced cutaneous T cell lymphoma (CTCL) . Clinical investigation is ongoing for therapy of other solid tumors and hematological malignancies either as monotherapy or in combination with other chemotherapeutic agents .

Soft Tissue Sarcoma Treatment

Intracellular vorinostat accumulation and its relationship to histone deacetylase activity have been studied in soft tissue sarcoma patients . Cellular HDAC inhibition increased parallel with vorinostat concentrations in plasma and peripheral blood mononuclear cells (PBMCs) .

Drug Delivery System

A self-microemulsifying drug delivery system (SMEDDS) has been developed to enhance the oral bioavailability of vorinostat . This could potentially improve the effectiveness of the drug in various applications.

Neuroplasticity

Suberoylanilide Hydroxamic Acid (SAHA) is a driver molecule of neuroplasticity . It modulates and promotes neuroplasticity in healthy and disease conditions . It has implications for neurological diseases, as it can improve memory, learning, behavior, and correct faulty neuronal functioning .

Neuronal Differentiation

SAHA has been shown to counteract defective neuronal differentiation and maturation in animal and cellular models . This could have implications for the treatment of neurodevelopmental disorders.

Histone Deacetylase Inhibition

Vorinostat and its analogs act as histone deacetylase inhibitors . Inhibition of HDACs can lead to cell differentiation, apoptosis, and cell cycle arrest both in several cancer cell lines and in vivo .

Mechanism of Action

Target of Action

Vorinostat primarily targets histone deacetylases HDAC1, HDAC2, HDAC3 (Class I), and HDAC6 (Class II) . These enzymes play a crucial role in gene transcription and cell signaling pathways . They catalyze the removal of acetyl groups from the lysine residues of histone proteins .

Mode of Action

Vorinostat inhibits the enzymatic activity of histone deacetylases at nanomolar concentrations . It binds to the active site of these enzymes and acts as a chelator for zinc ions also found in the active site .

Biochemical Pathways

The major pathways of Vorinostat metabolism involve glucuronidation and hydrolysis followed by β-oxidation . The inhibition of histone deacetylases by Vorinostat results in the accumulation of acetylated histones and acetylated proteins, including transcription factors crucial for the expression of genes needed to induce cell differentiation .

Pharmacokinetics

Vorinostat exhibits dose-proportional pharmacokinetics and a modest food effect . Its metabolism involves hepatic glucuronidation and β-oxidation . The metabolites of Vorinostat include Vorinostat-o-glucuronide and 4-anilino-4-oxobutanoic acid, both of which are pharmacologically inactive . The elimination half-life of Vorinostat and its glucuronide metabolite is approximately 2 hours .

Result of Action

The inhibition of histone deacetylases by Vorinostat leads to changes in gene transcription and cell signaling, potentially leading to a malignant phenotype . Clinical activity has been demonstrated in patients with a variety of malignancies, including cutaneous T-cell lymphoma (CTCL) .

Action Environment

The clinical pharmacology profile of Vorinostat is favorable, and there appear to be no major differences in the pharmacokinetics of Vorinostat in special populations, including varying demographics and hepatic dysfunction . Environmental factors that could influence Vorinostat’s action, efficacy, and stability include the patient’s diet (due to the modest food effect) and liver function (due to the role of hepatic glucuronidation in Vorinostat’s metabolism) .

Safety and Hazards

Future Directions

Vorinostat has shown promising clinical activity against hematologic and solid tumors at doses that have been well tolerated by patients. Recent non-clinical experiments that explored the effects of Vorinostat in combination with other chemotherapeutic agents have begun to illuminate potential mechanisms of action for this histone deacetylase inhibitor and are providing guidance for new avenues of clinical investigation .

properties

IUPAC Name |

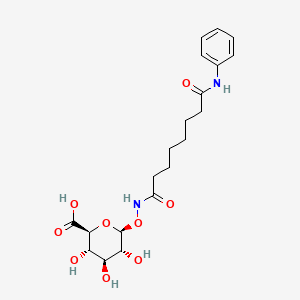

(2S,3S,4S,5R,6S)-6-[(8-anilino-8-oxooctanoyl)amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O9/c23-13(21-12-8-4-3-5-9-12)10-6-1-2-7-11-14(24)22-31-20-17(27)15(25)16(26)18(30-20)19(28)29/h3-5,8-9,15-18,20,25-27H,1-2,6-7,10-11H2,(H,21,23)(H,22,24)(H,28,29)/t15-,16-,17+,18-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXZHORDQQELAH-JNIAIEOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NOC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vorinostat-o-glucuronide | |

CAS RN |

863456-50-2 | |

| Record name | Vorinostat-o-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863456502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VORINOSTAT-O-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8031213WQ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the significance of Vorinostat-O-glucuronide in the context of Vorinostat treatment?

A1: Vorinostat-O-glucuronide is a metabolite of the anti-cancer drug Vorinostat. It is formed through glucuronidation, a metabolic process where a glucuronic acid molecule is attached to Vorinostat, primarily by the enzyme UDP-glucuronosyltransferase 2B17 (UGT2B17) []. This process generally makes the drug molecule more water-soluble and easier for the body to excrete. The study found that individuals with a specific genetic variation (UGT2B17*2 homozygotes) have reduced UGT2B17 enzyme activity, leading to lower levels of Vorinostat-O-glucuronide and potentially higher levels of active Vorinostat in the body []. This difference in metabolism could explain the observed variations in drug efficacy and toxicity among patients with different UGT2B17 genotypes [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyano-trans-3-bromo-3,4-dihydro-2,2-dimethyl-2H-benzo-[b]-pyran-4-ol](/img/structure/B1140276.png)

![Ethanone, 1-(2-methyl-2-azabicyclo[2.2.1]hept-5-en-3-yl)-, exo- (9CI)](/img/no-structure.png)

![(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide](/img/structure/B1140279.png)

![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B1140281.png)

![5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B1140288.png)

![Methyl erythro-(E)-7-[2,6-Diisopropyl-4-(4-fluorophenyl)-5-hydroxymethyl-pyrid-3-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B1140289.png)